

Application Notes: R 56865 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: R 56865

Cat. No.: B1678717

[Get Quote](#)

Introduction

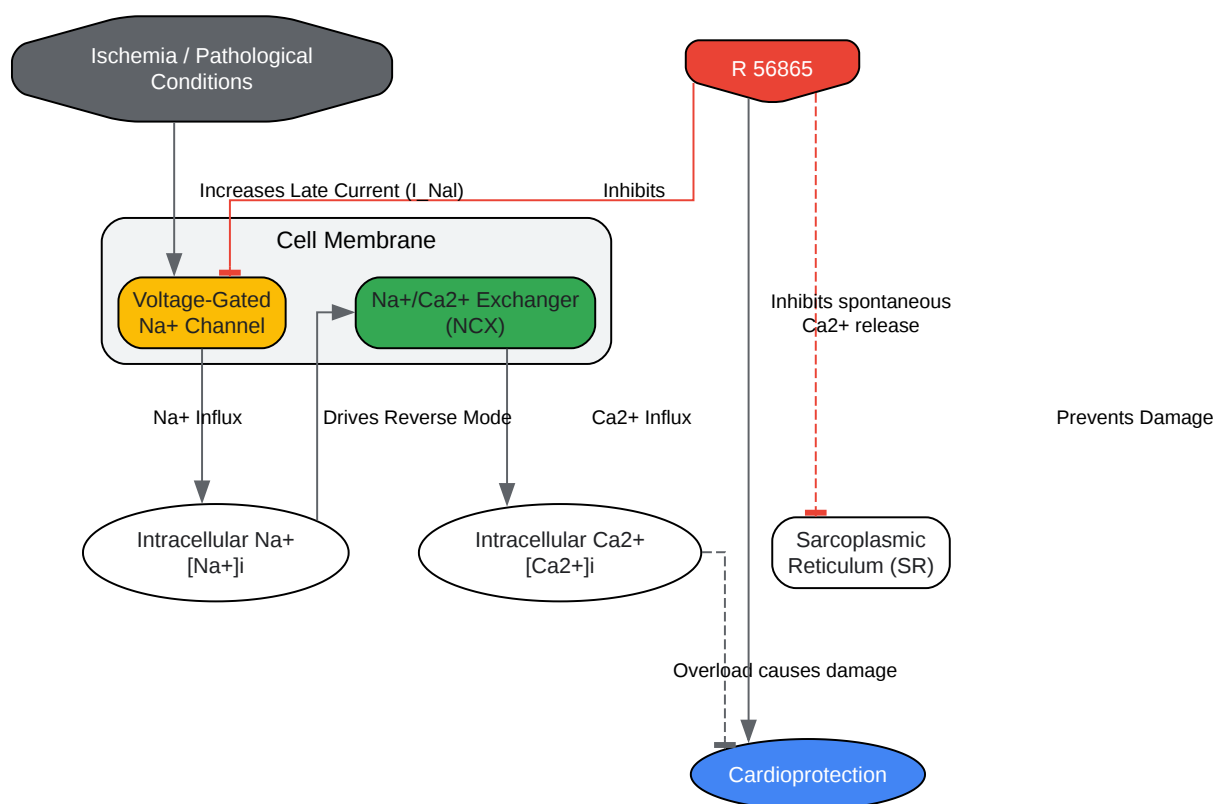
R 56865, chemically known as N-[1-[4-(4-fluorophenoxy)-butyl]-4-piperidiny]-N-methyl-2-benzothiazolamine, is a potent cardioprotective agent. Its primary mechanism of action involves the modulation of intracellular sodium and calcium homeostasis, which is critical in pathological conditions such as myocardial ischemia and reperfusion injury.[1][2][3] Electrophysiological studies using the patch clamp technique have been instrumental in elucidating its function, revealing that **R 56865** is a potent inhibitor of the voltage-gated sodium channel, with a particular affinity for the late sodium current (I_{Na}).[1] Unlike many cardiovascular drugs, **R 56865** shows minimal direct effect on L-type calcium channels, highlighting its specific mode of action.[4][5]

These notes provide an overview of the electrophysiological effects of **R 56865** and detailed protocols for its application in patch clamp studies, aimed at researchers in pharmacology, physiology, and drug development.

Mechanism of Action

The cardioprotective effects of **R 56865** are primarily attributed to its ability to prevent intracellular Na^+ and subsequent Ca^{2+} overload.[3] Under ischemic conditions, an increase in the late component of the sodium current (I_{Na}) leads to an accumulation of intracellular Na^+ . This disrupts the normal function of the $\text{Na}^+/\text{Ca}^{2+}$ exchanger, causing an influx of Ca^{2+} and leading to cellular damage. **R 56865** directly inhibits the sodium channel, reducing both peak and late currents.[1][4] This action alleviates the sodium burden, indirectly preventing calcium

overload and protecting the cell.[6] Studies also suggest that **R 56865** may interfere with intracellular calcium release and uptake by the sarcoplasmic reticulum.[6][7]



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **R 56865** in preventing ion overload.

Data Presentation: Electrophysiological Effects of R 56865

The following table summarizes the quantitative effects of **R 56865** on various ion channels and cellular preparations as determined by patch clamp electrophysiology and related assays.

Target Current/Protein	Preparation / Cell Type	Concentration Range	Key Finding	Reference
Peak Sodium Current (I _{Na})	Guinea Pig Ventricular Cardiomyocytes	0.1 - 10 μ M	Concentration-dependent decrease. The block is more pronounced at less negative (depolarized) holding potentials.	[4] [5]
Late Sodium Current (I _{NaL})	Human Atrial Myocytes	0.1 - 10 μ M	Significantly and reversibly decreases veratrine-induced I _{NaL} . Inhibition of $42.01 \pm 8.6\%$ was observed at 10 μ M.	[1]
L-type Calcium Current (I _{Ca,L})	Guinea Pig Ventricular Cardiomyocytes	Up to 1 μ M	No significant effect observed on the calcium current.	[4] [5]
Na ⁺ /Ca ²⁺ Exchanger	Guinea Pig Ventricular Myocytes	1 mM	No direct effect on the Ni ²⁺ -sensitive Na ⁺ /Ca ²⁺ exchange current.	[6]
SR Ca ²⁺ Release	Guinea Pig Ventricular Myocytes	1 mM	Inhibits spontaneous Ca ²⁺ release from the sarcoplasmic	[6]

			reticulum when mediated by Ca ²⁺ entry via the Na ⁺ /Ca ²⁺ exchanger.	
SR Ca ²⁺ Uptake	Cardiac Sarcoplasmic Reticulum Vesicles	0.5 - 50 µM	Decreased the ATP-stimulated uptake of ⁴⁵ Ca ²⁺ into vesicles.	[7]

Experimental Protocols

Protocol 1: Characterization of R 56865 Inhibition on Late Sodium Current (I_{Nal})

This protocol details the use of whole-cell voltage clamp to measure the effect of **R 56865** on pharmacologically-induced late sodium currents in isolated cardiomyocytes.

Objective: To quantify the dose-dependent inhibition of veratrine-induced late sodium current by **R 56865**.

1. Materials and Solutions

- Test Compound: **R 56865** (stock solution in DMSO, final concentration 0.1-10 µM)
- I_{Nal} Inducer: Veratrine (100 µg/ml)
- Cells: Acutely isolated human atrial or guinea pig ventricular cardiomyocytes.
- External Solution (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 Glucose. pH 7.4, bubbled with 95% O₂ / 5% CO₂.
- Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA. pH 7.3 with KOH.

- Equipment: Patch clamp amplifier, data acquisition system, inverted microscope, micromanipulator, perfusion system.

2. Cell Preparation

- Isolate single ventricular or atrial myocytes using established enzymatic digestion protocols appropriate for the species (e.g., guinea pig, human).
- Store isolated cells in a holding solution at room temperature and use within 8-10 hours for optimal viability.

3. Whole-Cell Recording Procedure

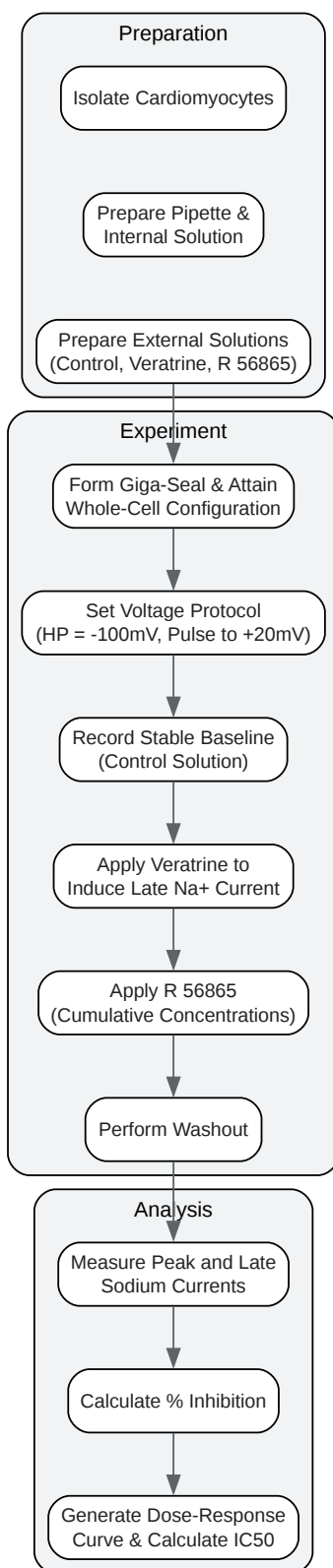
- Transfer isolated myocytes to the recording chamber on the microscope stage and perfuse continuously with the external solution.
- Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 M Ω when filled with the internal solution.
- Approach a selected healthy myocyte and form a giga-ohm seal (>1 G Ω) between the pipette tip and the cell membrane.
- Rupture the cell membrane with gentle suction to achieve the whole-cell configuration. Allow the cell to stabilize for 5-10 minutes.
- Set the amplifier to voltage-clamp mode. Clamp the cell at a holding potential of -100 mV to ensure availability of sodium channels.
- Apply a 350 ms depolarizing voltage step to +20 mV to elicit the sodium current. Repeat at a frequency of 0.1 Hz.
- Record a stable baseline current for 3-5 minutes.
- Induce the late sodium current by perfusing the cell with the external solution containing veratrine (100 μ g/ml).[\[1\]](#)
- Once the veratrine-induced late current is stable, apply **R 56865** in a cumulative, dose-dependent manner (e.g., 0.1 μ M, 0.3 μ M, 1 μ M, 3 μ M, 10 μ M), allowing the effect at each

concentration to reach steady state.

- After the highest concentration, perform a washout with the veratrine-containing solution to assess the reversibility of the block.

4. Data Analysis

- Measure the peak inward current at the beginning of the depolarizing pulse.
- Measure the late current (I_{NaI}) as the mean current during the final 20-50 ms of the 350 ms voltage step.^[1]
- Calculate the percentage inhibition of I_{NaI} at each **R 56865** concentration relative to the stable current induced by veratrine alone.
- Plot the percentage inhibition against the log of the **R 56865** concentration to generate a dose-response curve and calculate the IC50 value.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for patch clamp analysis of **R 56865**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Late sodium current inhibition in human isolated cardiomyocytes by R 56865 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R 56865 exerts cardioprotective properties independent of the intracellular Na⁺-overload in the guinea pig heart | Semantic Scholar [semanticscholar.org]
- 3. Effects of R56865, an Na⁽⁺⁾- and Ca⁽²⁺⁾-overload inhibitor, on myocardial injury in ischemic, reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the interaction of R 56865 with cardiac Na⁻ and L-type Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the interaction of R 56865 with cardiac Na⁻ and L-type Ca channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of R-56865 on transient inward current, Na⁽⁺⁾-Ca²⁺ exchange, and Ca²⁺ release from SR in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of R56865 on cardiac sarcoplasmic reticulum function and its role as an antagonist of digoxin at the sarcoplasmic reticulum calcium release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: R 56865 in Patch Clamp Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678717#patch-clamp-electrophysiology-with-r-56865]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com